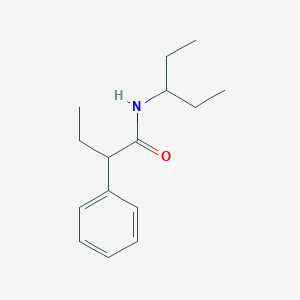![molecular formula C16H17FN2OS B215770 N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B215770.png)
N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea, also known as FETU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. FETU belongs to the class of thiourea compounds and is known for its ability to act as an inhibitor of certain enzymes.
Mechanism of Action
N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea acts as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, which is important for cognitive function. By inhibiting these enzymes, N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea increases the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
Studies have shown that N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea can improve memory and learning in animal models. It has also been shown to possess anti-inflammatory and anti-tumor properties. N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea has been shown to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. Additionally, N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea has been shown to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea in lab experiments is that it is relatively easy to synthesize. Additionally, N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea has been shown to possess a wide range of biological activities, making it a versatile compound for scientific research. However, one limitation of using N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea. One area of interest is its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration of N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea for therapeutic use. Finally, more research is needed to understand the mechanism of action of N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea and how it interacts with different enzymes in the body.
Conclusion:
In conclusion, N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea is a versatile chemical compound that has gained significant attention in the field of scientific research due to its potential applications. Its ability to act as an inhibitor of certain enzymes makes it a promising drug candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and its potential advantages and limitations.
Synthesis Methods
The synthesis of N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea involves the reaction of 2-methoxybenzoyl isothiocyanate with 4-fluoroaniline in the presence of a base. The resulting product is then treated with ethyl bromide to obtain N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea. The overall yield of the synthesis process is reported to be around 50%.
Scientific Research Applications
N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea has been studied extensively in the field of medicinal chemistry due to its potential as a drug candidate. It has been shown to possess anti-tumor, anti-inflammatory, and anti-microbial properties. N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
Product Name |
N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea |
|---|---|
Molecular Formula |
C16H17FN2OS |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
1-[2-(4-fluorophenyl)ethyl]-3-(2-methoxyphenyl)thiourea |
InChI |
InChI=1S/C16H17FN2OS/c1-20-15-5-3-2-4-14(15)19-16(21)18-11-10-12-6-8-13(17)9-7-12/h2-9H,10-11H2,1H3,(H2,18,19,21) |
InChI Key |
BXFZIRQUROOABP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=S)NCCC2=CC=C(C=C2)F |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NCCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-bromo-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B215687.png)
![2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide](/img/structure/B215688.png)
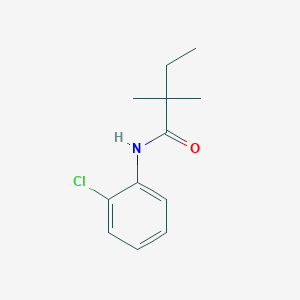
![2-[(2-Methylbutanoyl)amino]benzamide](/img/structure/B215695.png)
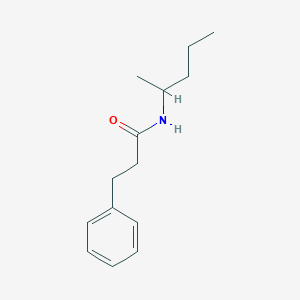
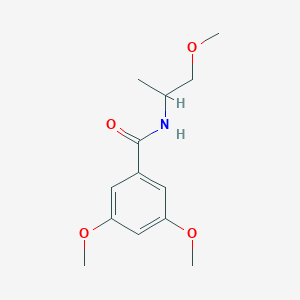
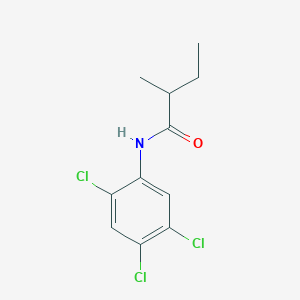
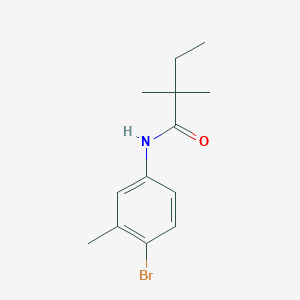
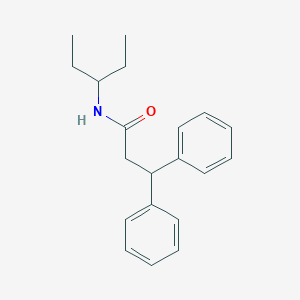
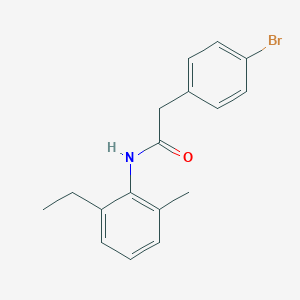
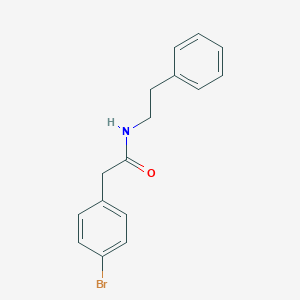
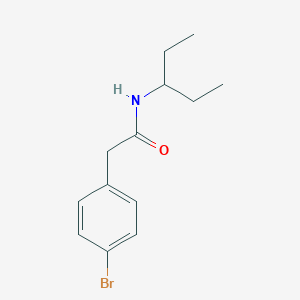
![2-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B215708.png)
